N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide

Linker-length variance Rotatable bond flexibility Coordination chemistry

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide is a synthetic small molecule featuring a 3,5-dimethylpyrazole ring connected to a prop-2-enamide moiety via a three-carbon propyl spacer. This compound, with a molecular weight of 207.27 g/mol, serves as a versatile scaffold in medicinal chemistry and coordination chemistry, where its distinct structural features—the π-conjugated acrylamide group and the electron-rich pyrazole—dictate its reactivity and binding modes.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 1156702-73-6
Cat. No. B2665410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide
CAS1156702-73-6
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCC1=CC(=NN1CCCNC(=O)C=C)C
InChIInChI=1S/C11H17N3O/c1-4-11(15)12-6-5-7-14-10(3)8-9(2)13-14/h4,8H,1,5-7H2,2-3H3,(H,12,15)
InChIKeyCBLLVVJDEYLTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]prop-2-enamide (CAS 1156702-73-6): Core Chemical Properties and Research Classification for Procurement


N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide is a synthetic small molecule featuring a 3,5-dimethylpyrazole ring connected to a prop-2-enamide moiety via a three-carbon propyl spacer [1]. This compound, with a molecular weight of 207.27 g/mol, serves as a versatile scaffold in medicinal chemistry and coordination chemistry, where its distinct structural features—the π-conjugated acrylamide group and the electron-rich pyrazole—dictate its reactivity and binding modes [1][2]. It is a neutral amide with a computed XLogP3-AA of 1.2, indicating moderate lipophilicity [1].

Why Generic Substitution of N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]prop-2-enamide is Scientifically Unreliable


In-class compounds, such as the ethyl-linked analog N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]prop-2-enamide (CAS 101324-55-4) or the saturated propanamide derivative 3-(3,5-dimethylpyrazol-1-yl)propanamide (Me2PPA), cannot be simply interchanged. The propyl spacer in the target compound alters its bond rotational freedom (5 rotatable bonds) and the distance between the hydrogen bond donor/acceptor motifs compared to shorter or saturated linkers, directly impacting its coordination geometry and biological target engagement in ways that are not predictable by potency alone [1][2]. This structural divergence fundamentally changes the compound's supramolecular assembly and pharmacological profile, making generic substitution a high-risk decision for scientific integrity and research reproducibility [2].

Quantitative Head-to-Head Evidence Differentiating N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]prop-2-enamide from Closest Structural Analogs


Linker-Length Impact on Rotatable Bond Flexibility vs. Ethyl-Linked Analog

The target compound's 3-carbon propyl spacer provides 5 rotatable bonds, compared to 4 rotatable bonds in the ethyl-linked analog N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]prop-2-enamide. This additional degree of conformational freedom directly influences metal-ion chelation geometry and entropic binding costs, making the longer linker preferable for applications requiring bridging coordination or enhanced flexibility [1][2].

Linker-length variance Rotatable bond flexibility Coordination chemistry

Distinct Hydrogen Bond Acceptor Count vs. Saturated Propanamide Derivative

The target compound, with its conjugated acrylamide, has exactly 2 hydrogen bond acceptors. In contrast, the saturated derivative 3-(3,5-dimethylpyrazol-1-yl)propanamide (Me2PPA) presents 3 hydrogen bond acceptors due to the carboxamide oxygen and the pyrazole nitrogens [1][2]. This difference directly impacts the stoichiometry and topology of supramolecular networks formed with transition metals, as demonstrated by the three distinct coordination modes reported exclusively for Me2PPA [2].

Hydrogen bond acceptor Ligand design Supramolecular chemistry

Lipophilicity (XLogP3-AA) Contrast with Shorter-Linker Analogs

The target compound's computed XLogP3-AA value is 1.2, which is notably higher than the ethyl-linked analog N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]prop-2-enamide (predicted XLogP3-AA ~0.7) [1][2]. This quantifiable increase in lipophilicity, driven by the additional methylene unit, can significantly improve membrane permeability and passive cellular uptake, a critical factor for cell-based drug discovery programs.

Lipophilicity Physicochemical properties Drug design

Topological Polar Surface Area (TPSA) Differentiation from Purine Scaffold Compounds

The target compound exhibits a TPSA of 46.9 Ų, which is considerably lower than that of common purine or pyrimidine-based scaffolds frequently used in kinase inhibitor research [1]. For instance, a simple adenine scaffold presents a TPSA > 80 Ų. This lower TPSA favors oral absorption and blood-brain barrier penetration, aligning with the widely accepted rule-of-five thresholds [1].

Topological polar surface area Oral bioavailability Computational ADME

Recommended Application Scenarios for N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]prop-2-enamide (CAS 1156702-73-6) Based on Differential Evidence


Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Requiring Specific Ligand Flexibility

The target compound's 5 rotatable bonds allow for adaptive bridging coordination geometries, making it a superior choice over the more rigid ethyl-linked analog (4 rotatable bonds) for the construction of MOFs and coordination polymers where chain length dictates pore size and dimensionality [1].

Supramolecular Assemblies Requiring Directional and Unambiguous Hydrogen Bond Motifs

With only 2 hydrogen bond acceptors, this compound provides a more defined supramolecular pattern compared to the saturated Me2PPA analog (3 acceptors), which has been shown to adopt multiple, sometimes unpredictable, coordination modes [1][2]. This specificity is crucial for designing predictable solid-state architectures.

Cell-Based Drug Discovery Programs Prioritizing Passive Membrane Permeability

The enhanced lipophilicity (XLogP3-AA = 1.2) of this compound gives it a measurable advantage in cell permeability over the more polar ethyl-linked analog (XLogP3-AA ~0.7), a critical parameter for achieving adequate intracellular drug concentrations in high-throughput screening campaigns [1].

Central Nervous System (CNS) Drug Scaffold Design

The low topological polar surface area (46.9 Ų) significantly below the 90 Ų threshold for CNS penetration makes this compound an attractive starting scaffold for CNS drug development, outperforming common heterocycles like adenine that have a much larger polar surface area [1].

Quote Request

Request a Quote for N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.